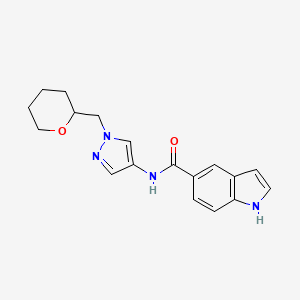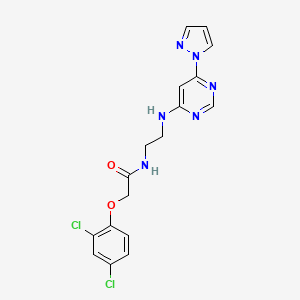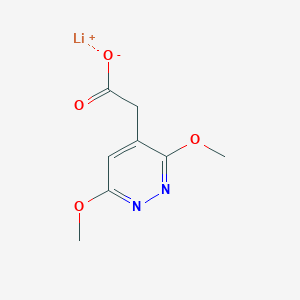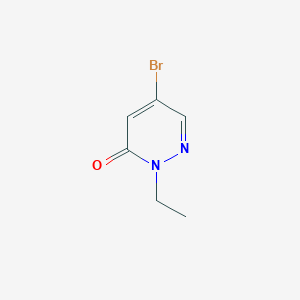
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide” is a complex organic molecule. It contains several functional groups including a pyran ring, a pyrazole ring, and an indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring is a six-membered ring with one oxygen atom, the pyrazole ring is a five-membered ring with two nitrogen atoms, and the indole ring is a fused ring system containing a benzene ring and a pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyran ring might undergo reactions at the oxygen atom or the carbon atoms, the pyrazole ring might react at the nitrogen atoms, and the indole ring is likely to undergo electrophilic substitution at the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution .Aplicaciones Científicas De Investigación
Antileishmanial Activity
This compound has shown promise in the treatment of leishmaniasis, a disease caused by parasitic protozoans. The pyrazole moiety, present in the compound, is known for its antileishmanial properties. Research indicates that derivatives of this compound could be potent inhibitors of the Leishmania species, offering a potential pathway for new therapeutic agents .
Antimalarial Potential
Similarly, the compound’s derivatives have been evaluated for their antimalarial efficacy. In vitro and in vivo studies suggest that these derivatives can effectively inhibit the growth of Plasmodium berghei, a parasite responsible for malaria in rodents, which serves as a model for human malaria research .
Molecular Docking Studies
The compound’s structure allows it to fit well within the active sites of certain enzymes or receptors, making it a good candidate for molecular docking studies. These studies help in predicting the orientation of the compound when bound to a target, which is crucial for understanding its potential as a drug .
Pharmacophore Development
Due to its diverse pharmacological effects, the compound can serve as a pharmacophore model. This means it can be used as a “template” in the design of new drugs with similar biological activities, aiding in the discovery of novel therapeutic agents .
Chemical Synthesis and Modification
The compound’s structure provides ample opportunities for chemical modification, which is essential for the synthesis of analogs with potentially improved pharmacological profiles. This adaptability makes it a valuable starting point for synthetic organic chemistry research .
Drug Resistance Studies
Given the rise of drug-resistant strains of various pathogens, the compound’s derivatives could be studied to understand mechanisms of resistance. This research could lead to the development of drugs that remain effective against resistant strains .
Safety and Toxicity Profiling
Before any clinical application, it’s crucial to assess the safety and toxicity of the compound. Studies focusing on these aspects are vital to ensure that any derivatives developed for therapeutic use are safe for human use .
Bioavailability and Metabolism
Research into the compound’s bioavailability and metabolism can provide insights into how it is absorbed, distributed, metabolized, and excreted from the body. This information is critical for optimizing dosing regimens and minimizing potential side effects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(14-4-5-17-13(9-14)6-7-19-17)21-15-10-20-22(11-15)12-16-3-1-2-8-24-16/h4-7,9-11,16,19H,1-3,8,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNRRBFXFFBDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide](/img/structure/B2996598.png)
![3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2996599.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)

![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)
![[4-[(4-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2996614.png)

![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)
![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B2996620.png)